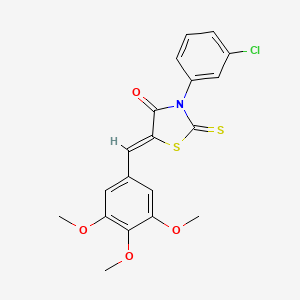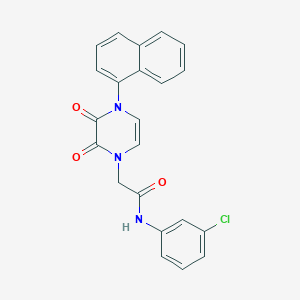![molecular formula C18H27ClN2O3 B2403787 Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate CAS No. 2411240-17-8](/img/structure/B2403787.png)
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate, also known as TBOA, is a chemical compound that belongs to the class of carbamates. It is a potent inhibitor of glutamate transporters, which are responsible for the clearance of glutamate from the synaptic cleft. TBOA has been extensively studied for its potential applications in the field of neuroscience and drug discovery.
Mechanism of Action
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate inhibits glutamate transporters by binding to their substrate-binding site, thereby preventing the uptake of glutamate into the glial cells. This leads to an increase in the concentration of extracellular glutamate, which can activate glutamate receptors and induce excitotoxicity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce seizures in animal models, and its chronic administration has been shown to cause neuronal damage and cognitive deficits. This compound has also been shown to alter the expression of various genes involved in neuronal signaling and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate in lab experiments is its ability to selectively inhibit glutamate transporters, without affecting other neurotransmitter systems. This allows for the study of the specific role of glutamate transporters in various neurological disorders. However, this compound has some limitations, including its potential toxicity and the difficulty in administering it to animal models.
Future Directions
There are several future directions for research on Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate. One area of research is the development of more potent and selective inhibitors of glutamate transporters, which could have potential therapeutic applications in neurological disorders. Another area of research is the study of the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, the use of this compound in combination with other drugs could lead to the development of novel treatments for neurological disorders.
Synthesis Methods
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate can be synthesized using a multi-step process that involves the reaction of tert-butyl carbamate with 2-chloroethylamine, followed by the reaction of the resulting intermediate with 2-phenylethylchloride. The final product is obtained by reacting the intermediate with sodium hydroxide and carbon dioxide.
Scientific Research Applications
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate has been widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its clearance from the synaptic cleft is essential for proper neuronal function. This compound has been shown to increase the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. This property of this compound has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Parkinson's disease.
Properties
IUPAC Name |
tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3/c1-14(19)16(22)21(12-10-15-8-6-5-7-9-15)13-11-20-17(23)24-18(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOYYVXBOCJMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC1=CC=CC=C1)CCNC(=O)OC(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine](/img/structure/B2403710.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2403719.png)


![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)

